molecular formula C16H15ClN2O2S B238312 2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No. B238312
M. Wt: 334.8 g/mol
InChI Key: TVPBDXUEYGQTPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, also known as CCT245737, is a small molecule inhibitor that has been developed as a potential anticancer agent. It belongs to the class of compounds known as cyclin-dependent kinase (CDK) inhibitors, which have been shown to have a promising role in cancer therapy. In

Mechanism of Action

2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide works by inhibiting CDKs, specifically CDK2, CDK7, and CDK9. CDK2 plays a key role in the G1/S phase transition of the cell cycle, while CDK7 and CDK9 are involved in the transcriptional regulation of genes. By inhibiting these CDKs, 2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been shown to have potent antiproliferative effects in a wide range of cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to have synergistic effects when used in combination with other anticancer agents, such as paclitaxel and doxorubicin.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is its specificity for CDKs, which makes it a promising candidate for cancer therapy. However, like many other small molecule inhibitors, 2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has limitations in terms of its bioavailability and toxicity. Further studies are needed to optimize its pharmacokinetic properties and minimize its potential side effects.

Future Directions

There are several potential future directions for the development of 2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide. One area of focus is the identification of biomarkers that can predict response to 2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide treatment. Another area of interest is the development of combination therapies that can enhance the efficacy of 2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide. Additionally, further studies are needed to optimize the pharmacokinetic properties of 2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide and evaluate its potential for clinical use.

Synthesis Methods

The synthesis of 2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves a series of chemical reactions that result in the formation of the final compound. The method typically involves the reaction of 2-chloro-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-aminobenzophenone to form the corresponding amide. The resulting compound is then subjected to a series of cyclization and deprotection reactions to yield 2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide.

Scientific Research Applications

2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been extensively studied for its potential as an anticancer agent. CDKs are a family of enzymes that play a crucial role in cell cycle regulation and are often overexpressed in cancer cells. By inhibiting CDKs, 2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.

properties

Product Name

2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Molecular Formula

C16H15ClN2O2S

Molecular Weight

334.8 g/mol

IUPAC Name

2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C16H15ClN2O2S/c1-8-5-6-9(11(17)7-8)15(21)19-16-13(14(18)20)10-3-2-4-12(10)22-16/h5-7H,2-4H2,1H3,(H2,18,20)(H,19,21)

InChI Key

TVPBDXUEYGQTPY-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N)Cl

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.